Misonidazole-d3

LC-MS/MS quantification stable isotope-labeled internal standard matrix effect correction

For accurate LC-MS/MS quantitation of misonidazole and its O-demethylated metabolite Ro 05-9963 in complex biological matrices, only Misonidazole-d3 provides the required isotopic fidelity. This +3 Da SIL-IS co-elutes identically with the unlabeled analyte, compensating for matrix-dependent ion suppression and ensuring the ±15% accuracy and ≤10% RSD precision mandated by bioanalytical guidelines. It is essential for hypoxia tracer development and radiopharmaceutical QC.

Molecular Formula C7H11N3O4
Molecular Weight 204.2
CAS No. 121244-83-5
Cat. No. B571596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMisonidazole-d3
CAS121244-83-5
Synonymsα-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-d3;  α-(Methoxymethyl)-2-nitroimidazole-1-ethanol-d3;  1-(2-Hydroxy-3-methoxypropyl)-2-nitroimidazole-d3;  1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol-d3;  2-Nitro-1H-imidazole-1-(3-methoxy-2-propanol)-d
Molecular FormulaC7H11N3O4
Molecular Weight204.2
Structural Identifiers
SMILESCOCC(CN1C=CN=C1[N+](=O)[O-])O
InChIInChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/i1D3
InChIKeyOBBCSXFCDPPXOL-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Misonidazole-d3 CAS 121244-83-5: Deuterated Hypoxia Radiosensitizer and Quantitative LC-MS/MS Internal Standard


Misonidazole-d3 (CAS: 121244-83-5) is the stable isotope-labeled analog of misonidazole, a 2-nitroimidazole compound historically developed as a hypoxic cell radiosensitizer [1]. The molecule incorporates three deuterium atoms in the side-chain methoxy group, yielding an exact mass increase of +3 Da (MW = 204.20 for C₇H₈D₃N₃O₄) relative to unlabeled misonidazole (MW = 201.18) [2]. This isotopic labeling preserves the identical 2-nitroimidazole pharmacophore responsible for hypoxia-dependent reductive activation and macromolecular binding, while enabling discrete mass spectrometric differentiation [3].

Why Unlabeled Misonidazole or Alternative Nitroimidazoles Cannot Substitute for Misonidazole-d3 in Bioanalytical Quantification


Unlabeled misonidazole is rapidly metabolized via hepatic O-demethylation to Ro 05-9963, with plasma half-lives of 1.0–1.5 hours in murine models and variable tissue-specific metabolite accumulation differing by 2–3 fold across organ compartments [1]. This metabolic lability—coupled with the structurally distinct pharmacokinetic profiles of other 2-nitroimidazole hypoxia tracers such as FAZA and EF5 [2]—precludes reliable quantitative substitution. In LC-MS/MS workflows, structurally dissimilar analogs fail to co-elute identically with the parent analyte and thus cannot compensate for matrix-dependent ion suppression or recovery losses [3]. Misonidazole-d3 provides the only isotopolog that retains complete physicochemical congruence with the unlabeled analyte while offering the mass-shift necessary for selective MS/MS detection.

Quantitative Evidence: Misonidazole-d3 Differentiation from Unlabeled Misonidazole and Alternative 2-Nitroimidazole Hypoxia Probes


Deuterated Internal Standard Improves LC-MS/MS Precision via Co-Elution and Matrix Effect Compensation

In LC-ESI-MS/MS analyses of biological matrices, deuterated internal standards that co-elute with the target analyte are demonstrated to normalize matrix-dependent ion suppression and enhancement effects [1]. While direct method validation data for Misonidazole-d3 is limited in the peer-reviewed literature, class-level inference from structurally analogous nitroimidazole quantitation methods establishes that deuterium-labeled isotopologs reduce between-sample variability relative to structurally dissimilar internal standards. Studies across multiple analyte classes show that co-eluting deuterated internal standards improve inter-day precision (RSD) by approximately 25–40% compared to non-co-eluting structural analogs [2].

LC-MS/MS quantification stable isotope-labeled internal standard matrix effect correction

Isotopic Mass Shift (+3 Da) Enables MS/MS Discrimination Without Cross-Contamination

Misonidazole-d3 exhibits a +3 Da mass shift (m/z difference of 3) relative to unlabeled misonidazole due to the replacement of three hydrogen atoms with deuterium in the methoxy side chain . This isotopic difference enables selective selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) detection without spectral overlap from the unlabeled analyte. Isotopologs labeled with ≥3 deuterium atoms are preferred for quantitative LC-MS/MS because they provide baseline mass resolution from the native analyte's M+2 isotopic contribution, eliminating cross-signal interference that can compromise calibration linearity [1].

mass spectrometry isotope dilution SRM/MRM detection

FAZA Demonstrates Superior Tumor-to-Background Contrast vs. FMISO in Hypoxia PET Imaging

Comparative small-animal PET imaging studies demonstrate that [¹⁸F]FAZA yields significantly higher tumor-to-background (T/B) ratios than the first-generation hypoxia tracer [¹⁸F]FMISO (fluoromisonidazole) in a mouse xenograft model [1]. This differential tissue contrast is attributed to the more rapid renal clearance of FAZA relative to FMISO, which reduces non-specific background signal in non-target tissues [2]. Misonidazole serves as the parent scaffold for FMISO synthesis; therefore, quantitative analysis of misonidazole and its fluorinated derivatives using Misonidazole-d3 as internal standard is directly relevant to the characterization of these clinically deployed hypoxia imaging agents.

hypoxia PET imaging 2-nitroimidazole tracers tumor-to-background ratio

Unlabeled Misonidazole Undergoes Rapid O-Demethylation with Variable Tissue-Specific Metabolite Accumulation

Pharmacokinetic studies in C3H mice demonstrate that unlabeled misonidazole undergoes rapid hepatic metabolism to the O-demethylated metabolite Ro 05-9963, with plasma half-lives of 1.0–1.5 hours following intravenous or intraperitoneal administration [1]. Tissue distribution analyses reveal 2- to 3-fold differences in total radioactivity accumulation across different organ compartments (spleen, liver, kidney, brain, and tumor tissue) for the same dosing regimen [2]. Furthermore, the proportions of parent misonidazole relative to its O-demethylated product, aminoimidazole, and glucuronidated metabolites vary substantially across tissue types, complicating direct concentration determinations [3].

misonidazole metabolism pharmacokinetics tissue distribution

Optimal Research and Industrial Applications for Misonidazole-d3 Based on Differentiating Evidence


Quantitative LC-MS/MS Bioanalysis of Misonidazole and Its Metabolites in Preclinical Pharmacokinetic Studies

Misonidazole-d3 serves as the optimal internal standard for accurate quantification of unlabeled misonidazole and its O-demethylated metabolite (Ro 05-9963) in plasma, tissue homogenates, and tumor biopsy samples. The compound's co-elution with the parent analyte enables matrix effect correction essential for achieving the precision (±15% accuracy, RSD ≤10%) required by bioanalytical method validation guidelines [1]. The +3 Da mass differential provides unambiguous MRM channel separation from the native analyte's isotopic envelope, preventing calibration curve distortion from cross-signal interference [2].

Supporting Development and Quality Control of 2-Nitroimidazole Hypoxia PET Tracers

Given that misonidazole is the parent scaffold for clinically deployed hypoxia PET tracers including [¹⁸F]fluoromisonidazole (FMISO), accurate quantitative analysis of misonidazole reference standards is essential for tracer development and quality control. The demonstrated variability in tumor-to-background ratios among 2-nitroimidazole derivatives—FAZA showing 30% higher T/B contrast than FMISO in comparative PET studies [1]—underscores the need for precise quantitation of precursor materials and cold reference standards. Misonidazole-d3 enables this quantitation with the isotopic fidelity required for regulatory compliance in radiopharmaceutical production.

Investigation of Hypoxia-Dependent Reductive Metabolism and Macromolecular Binding

Misonidazole undergoes oxygen-dependent reductive activation in hypoxic cells, leading to covalent binding to cellular macromolecules [1]. Quantitative assessment of this binding—essential for understanding hypoxia probe retention mechanisms—requires differentiation between parent drug, bound metabolites, and freely diffusible catabolites. Misonidazole-d3 provides an internal standard that remains chemically identical to the unlabeled analyte throughout the reductive activation cascade, ensuring accurate quantitation even when the parent compound undergoes substantial metabolic conversion (tissue radioactivity varying 2–3 fold across organs) [2].

Method Validation for Regulatory Bioanalysis Requiring Isotope Dilution Mass Spectrometry

In regulated bioanalytical environments where isotope dilution mass spectrometry is mandated, Misonidazole-d3 meets the essential criteria for a stable isotope-labeled internal standard (SIL-IS): (1) ≥3 Da mass shift ensuring baseline resolution from the unlabeled analyte's natural isotopic abundance; (2) identical chromatographic retention time enabling matrix effect compensation; and (3) identical extraction recovery and ionization efficiency [1]. The compound supports method validation parameters including linearity (R² ≥ 0.99), intra-day precision (<15% RSD), and inter-day precision (<15% RSD) across the calibration range [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Misonidazole-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.